molecular formula C25H44O12S B1679186 PEG10-Tos CAS No. 62573-11-9

PEG10-Tos

Cat. No. B1679186
CAS RN: 62573-11-9
M. Wt: 568.7 g/mol
InChI Key: IJODQQRFMNRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG10-Tos is a Polyethylene Glycol (PEG) derivative bearing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . It is derived from a Ty3/Gypsy retrotransposon family .


Physical And Chemical Properties Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Role in Cell Proliferation

PEG10 is involved in the regulation of cell proliferation . Overexpression of PEG10 results in increased cellular proliferation . This suggests that PEG10 could be a key player in cellular growth and division.

Anti-Apoptotic Effects

The PEG10-RF1 protein is suggested to have anti-apoptotic effects . This means that PEG10 could play a role in preventing programmed cell death, which is a crucial process in many biological events, including development and disease prevention.

Involvement in Embryonic Development

PEG10 has been shown to be essential for embryonic development . Mutations in the coding sequence of the gene are lethal in the embryonic stage because of defects in placental development .

Role in Malignancies

Overexpression or reinduced PEG10 expression has been observed in various malignancies, like hepatocellular carcinoma or B-cell acute and chronic lymphocytic leukemia . This suggests that PEG10 could be involved in the development and progression of certain types of cancer.

Promoting Adipocyte Differentiation

PEG10 has also been shown to promote adipocyte differentiation . Adipocytes are cells specialized in storing energy as fat, and their differentiation is a key process in the development of adipose tissue and the regulation of body weight.

Potential Therapeutic Target

Given its involvement in various biological processes and diseases, PEG10 is being studied as a potential therapeutic target . For example, it has been suggested that targeting PEG10 could be a novel approach to overcome resistance to CDK4/6 inhibitors, a class of drugs used in cancer treatment .

Safety and Hazards

PEG10-Tos should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is not classified as a hazard .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODQQRFMNRBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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